(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909301-35-4
VCID: VC2893774
InChI: InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12?;/m0./s1
SMILES: CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl
Molecular Formula: C14H27ClN2O3
Molecular Weight: 306.83 g/mol

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

CAS No.: 1909301-35-4

Cat. No.: VC2893774

Molecular Formula: C14H27ClN2O3

Molecular Weight: 306.83 g/mol

* For research use only. Not for human or veterinary use.

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride - 1909301-35-4

Specification

CAS No. 1909301-35-4
Molecular Formula C14H27ClN2O3
Molecular Weight 306.83 g/mol
IUPAC Name (3S)-5-methyl-3-[[(2-pyrrolidin-2-ylacetyl)amino]methyl]hexanoic acid;hydrochloride
Standard InChI InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12?;/m0./s1
Standard InChI Key KSBCIESMYXKZQB-YLIVSKOQSA-N
Isomeric SMILES CC(C)C[C@@H](CC(=O)O)CNC(=O)CC1CCCN1.Cl
SMILES CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl
Canonical SMILES CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl

Introduction

Chemical Identity and Properties

Structural Characterization

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride belongs to the class of amino acids and their derivatives. The compound is characterized by its unique structural features, including a pyrrolidine ring system and an acetamido functional group that serve as key components contributing to its chemical behavior and potential biological activities. The molecular structure contains several functional groups that define its chemical properties, including a carboxylic acid moiety, an amide linkage, and a basic nitrogen within the pyrrolidine ring. These structural elements create multiple sites for potential hydrogen bonding, acid-base interactions, and other intermolecular forces that influence the compound's physical and biological properties.

The stereochemistry at the 3-position, specifically the S configuration, is a critical aspect of this molecule's structure. This stereogenic center creates a specific three-dimensional arrangement that may be essential for molecular recognition in biological systems, potentially influencing how the compound interacts with target receptors or enzymes. The combination of the pyrrolidine heterocycle with the flexible hexanoic acid backbone creates a unique spatial arrangement that distinguishes this compound from related structural analogues and may contribute to specific activity profiles.

Physical and Chemical Properties

The physical and chemical properties of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride are integral to understanding its behavior in various chemical and biological environments. The compound has a molecular formula of C14H27ClN2O3 and a molecular weight of 306.83 g/mol . As a hydrochloride salt, the compound typically exhibits enhanced water solubility compared to its free base form, making it potentially more suitable for aqueous formulations in pharmaceutical applications.

The compound's reactivity is influenced by its functional groups, particularly the stability of the amide bond under various conditions. Understanding these properties is crucial for developing appropriate handling, storage, and analytical protocols for this compound.

Table 1: Physical and Chemical Properties of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

PropertyValueReference
CAS Number1909301-35-4
Molecular FormulaC14H27ClN2O3
Molecular Weight306.83 g/mol
IUPAC Name(3S)-5-methyl-3-[[(2-pyrrolidin-2-ylacetyl)amino]methyl]hexanoic acid;hydrochloride
Standard InChIKeyKSBCIESMYXKZQB-YLIVSKOQSA-N
Isomeric SMILESCC(C)CC@@HCNC(=O)CC1CCCN1.Cl

Stereochemistry

The stereochemistry of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride significantly influences its three-dimensional structure and potential biological activity. The "3S" designation in the compound's name indicates that the stereogenic center at the 3-position has the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement creates a defined spatial orientation of the functional groups attached to this carbon atom, which may be critical for molecular recognition processes in biological systems.

Stereochemical purity is an important consideration for compounds with defined stereochemistry, as different stereoisomers may exhibit different biological activities or even opposing effects. Therefore, analytical techniques that can assess stereochemical purity, such as chiral chromatography or polarimetry, would be valuable for quality control in the synthesis and characterization of this compound.

Synthesis and Characterization

Synthetic Routes

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is largely determined by its constituent functional groups, each contributing distinct reactive properties to the molecule. The carboxylic acid moiety represents a key reactive site, capable of participating in esterification, amidation, and salt formation reactions typical of carboxylic acids. Under appropriate conditions, this group can be converted to esters, amides, or activated acyl derivatives that may serve as intermediates for further transformations.

The amide bond linking the acetamido group to the main chain exhibits the characteristic stability of amides, but may undergo hydrolysis under strongly acidic or basic conditions, or in the presence of specific enzymes. This hydrolytic stability is an important consideration for the compound's behavior in biological systems and potential metabolic pathways. The pyrrolidine nitrogen, despite being partially neutralized in the hydrochloride salt form, retains nucleophilic character that could potentially participate in alkylation, acylation, or other nucleophilic reactions under appropriate conditions.

The compound's reactivity is also influenced by the stereochemical configuration at the 3-position, which may affect the accessibility and reactivity of nearby functional groups. Understanding these reactivity patterns is essential for predicting the compound's chemical behavior in various environments, its potential for metabolic transformations, and its compatibility with different formulation components or reaction conditions.

Stability Considerations

Temperature sensitivity is an important consideration, as elevated temperatures may accelerate degradation processes, including potential hydrolysis of the amide bond or decarboxylation of the carboxylic acid group. Similarly, exposure to extreme pH conditions may catalyze degradation reactions, particularly hydrolysis of the amide linkage under strongly acidic or basic conditions. Light sensitivity should also be evaluated, as some amides and amine derivatives can undergo photolytic degradation upon prolonged exposure to UV light.

Humidity and atmospheric oxygen represent additional factors that may affect stability, potentially leading to hydrolytic or oxidative degradation pathways. Proper storage conditions, typically involving protection from light, moisture, and extreme temperatures, are essential for maintaining the integrity of the compound over extended periods. For pharmaceutical applications, stability studies under various environmental conditions would be necessary to establish appropriate handling, storage, and expiration guidelines.

Application AreaPotential UseSupporting Rationale
Medicinal ChemistryLead compound for drug developmentStructural features suggest potential bioactivity
PharmacologyResearch tool for neural pathwaysSimilarity to compounds affecting pain modulation or cognitive function
Synthetic ChemistryBuilding block for complex moleculesFunctional groups allow further derivatization
Biochemical ResearchProbe for biological mechanismsUnique structural features may interact with specific targets

Comparison with Related Compounds

Structural Analogues

Several structural analogues of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride appear in the scientific literature, each with slight modifications that may impact their chemical and biological properties. One closely related compound is (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid, which differs primarily in the connecting group between the pyrrolidine ring and the amide nitrogen . This compound features a direct formamido linkage rather than the acetamido group found in the target compound, resulting in a slightly smaller molecular size and potentially different conformational properties.

Another related structure is (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, which shares the hexanoic acid backbone with similar stereochemistry but lacks the pyrrolidine ring completely, instead featuring a terminal carboxamide group . These structural variations create a family of related compounds that may exhibit different biological activities, solubility profiles, and chemical reactivities, providing valuable structure-activity relationship data for research purposes.

Comparing these structural analogues reveals how subtle modifications to the molecular framework can significantly impact various properties. The presence or absence of the pyrrolidine ring, the nature of the linking group between key structural elements, and modifications to terminal functional groups all contribute to the unique characteristics of each compound. Understanding these relationships helps researchers design and optimize compounds for specific applications or improved properties .

Structure-Activity Relationships

Analysis of structure-activity relationships (SAR) among (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride and its structural analogues provides valuable insights into the molecular features that drive specific biological activities or chemical properties. Although comprehensive SAR data for this specific compound is limited in the provided search results, general principles can be applied to understand the potential impact of various structural elements .

The stereochemistry at the 3-position appears critical for biological activity, as the S configuration creates a specific three-dimensional arrangement that likely influences molecular recognition and binding to potential biological targets. Similarly, the pyrrolidine ring represents a key pharmacophoric element that may be essential for certain biological activities, potentially through specific interactions with protein binding pockets or receptor active sites.

The acetamido linkage serves as a flexible connecting element that may allow the molecule to adopt optimal conformations for biological activity while also contributing hydrogen bonding capabilities important for molecular recognition. The terminal carboxylic acid group provides additional binding interactions through hydrogen bonding and ionic interactions, while also influencing the compound's pharmacokinetic properties.

Table 3: Comparison of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReferences
(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochlorideC14H27ClN2O3306.83 g/molTarget compound with acetamido linkage
(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acidC13H24N2O3256.34 g/molDirect formamido linkage instead of acetamido
(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acidC9H17NO3187.24 g/molLacks pyrrolidine ring, has terminal carboxamide

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator